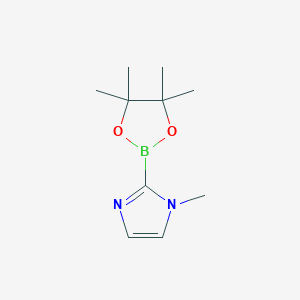

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole

Description

Properties

IUPAC Name |

1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-12-6-7-13(8)5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEBUBYUYPLMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40698102 | |

| Record name | 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553651-31-3 | |

| Record name | 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C10H17BN2O2

- Molecular Weight : 208.07 g/mol

- IUPAC Name : 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

- Purity : ≥95%

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. Its boron-containing moiety allows for the formation of carbon-boron bonds through various coupling reactions such as Suzuki-Miyaura cross-coupling.

Case Study: Suzuki-Miyaura Coupling

A study demonstrated the efficacy of this compound in synthesizing biaryl compounds. The reaction conditions were optimized to yield high selectivity and efficiency in the formation of desired products.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry as a building block for drug discovery. Its imidazole ring is a common motif in pharmaceuticals.

Case Study: Anticancer Activity

Research has indicated that derivatives of imidazole exhibit significant anticancer properties. The incorporation of the boronate group enhances the bioavailability and therapeutic index of these compounds.

Materials Science

In materials science, this compound is utilized in the development of functional materials such as polymers and nanocomposites.

Case Study: Polymer Synthesis

The compound was employed in the synthesis of boron-containing polymers that exhibit enhanced thermal stability and mechanical properties. These materials show promise for use in high-performance applications.

Comparison of Applications

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | High yield of biaryl compounds |

| Medicinal Chemistry | Anticancer drug development | Enhanced bioavailability |

| Materials Science | Development of boron-containing polymers | Improved thermal stability |

Key Research Findings

| Study Reference | Findings | Implications |

|---|---|---|

| [Case Study 1] | Successful synthesis of biaryl compounds | Validates use in organic synthesis |

| [Case Study 2] | Significant anticancer activity observed | Potential for drug development |

| [Case Study 3] | Enhanced properties in polymers | Applications in advanced materials |

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by reacting with halides or pseudohalides in the presence of a catalyst. The molecular targets and pathways involved are typically the electrophilic centers in organic molecules that undergo substitution or coupling reactions.

Comparison with Similar Compounds

Positional Isomers: 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

- Structure : The boronate ester is attached to the 5-position of the imidazole ring instead of the 2-position (CAS: 942070-72-6, MFCD11846349) .

- Properties :

- Molecular Weight : Identical (208.07 g/mol) but with distinct electronic effects due to substitution pattern.

- Reactivity : The 5-substituted isomer may exhibit altered reactivity in cross-coupling reactions due to steric and electronic differences near the boron center.

- Applications : Both isomers serve as intermediates in pharmaceutical synthesis, but positional isomerism can influence regioselectivity in subsequent reactions .

Extended Aromatic Systems: 1-Phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-phenanthro[9,10-d]imidazole

- Structure : Incorporates a phenanthrene-fused imidazole core and a phenyl-boronate ester (CAS: 1228632-34-5, MW: 496.41 g/mol) .

- Solubility: Reduced solubility in polar solvents compared to the simpler imidazole derivative due to higher hydrophobicity.

- Applications : Used in organic light-emitting diodes (OLEDs) as a thermally activated delayed fluorescence (TADF) emitter .

Bulky Substituents: 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

Ionic Derivatives: Imidazolium Salts with Boronate Esters

- Example : 1-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-imidazol-3-ium bromide (CAS: N/A) .

- Properties :

- Charge : The cationic imidazolium center alters solubility (enhanced in polar solvents) and reactivity.

- Lewis Acidity : The boronate ester in an ionic environment may exhibit modified Lewis acidity compared to neutral analogs.

- Applications: Potential use as ligands in transition-metal catalysis or ionic liquids .

Benzimidazole Analogs: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one

- Structure : A benzimidazolone core with a boronate ester (CAS: N/A, MW: 272.13 g/mol) .

- Properties: Hydrogen Bonding: The ketone group enables hydrogen bonding, affecting crystal packing and solubility. Bioactivity: Benzimidazole derivatives are known for antimicrobial activity, though specific data for this compound is lacking .

- Applications: Potential use in medicinal chemistry or as a building block for heterocyclic frameworks.

Key Research Findings

- Electronic Effects : Substitution at the 2-position (target compound) provides optimal geometry for cross-coupling, while 5-substitution may reduce catalytic efficiency .

- Biological Activity : While imidazole-triazole hybrids show antimicrobial properties (), the target compound’s bioactivity remains underexplored.

- Material Science : Phenanthroimidazole derivatives exhibit superior TADF properties compared to simpler imidazoles, highlighting the role of extended conjugation .

Biological Activity

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole is a compound of interest due to its potential biological activities. It belongs to a class of boron-containing compounds that have been studied for various applications in medicinal chemistry, particularly as enzyme inhibitors and in cancer therapy. This article reviews the biological activity of this compound based on existing literature and experimental data.

- Molecular Formula : CHBNO

- Molecular Weight : 208.07 g/mol

- CAS Number : 850567-47-4

- Structure : The compound features a dioxaborolane moiety which is known for its reactivity and ability to form stable complexes with various biological targets.

Enzyme Inhibition

This compound has shown promising results as an inhibitor of specific enzymes. Research indicates that boron-containing compounds can effectively inhibit proteases such as the SARS-CoV-2 main protease (Mpro). A study demonstrated that related boronic acids exhibited selective inhibition of Mpro with significant binding affinity (IC values in the low micromolar range) .

Anticancer Activity

Studies have suggested that imidazole derivatives may possess anticancer properties. The mechanism is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds with similar structures have been reported to induce apoptosis in cancer cell lines by modulating the activity of PI3K/Akt and MAPK pathways .

Case Studies

- SARS-CoV-2 Main Protease Inhibition :

- Anticancer Efficacy :

Data Summary

| Activity | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | SARS-CoV-2 Mpro | ~20 | |

| Anticancer Activity | Breast Cancer Cell Lines | ~15 |

The biological activity of this compound likely involves its ability to form covalent bonds with active site residues in target enzymes. The boron atom can form stable complexes with nucleophilic sites in proteins, thereby inhibiting their function.

Preparation Methods

Synthesis via Boron-Containing Precursors

Recent advancements have demonstrated the use of boronic acid derivatives as key intermediates for the synthesis of boron-functionalized imidazoles. For example, the use of imidazole-2-boronic acid pinacol ester as a precursor allows for subsequent functionalization at the 2-position.

- A method involving the coupling of imidazole-2-boronic acid pinacol ester with electrophiles such as halides or activated esters under Pd-catalyzed Suzuki-Miyaura cross-coupling conditions has been reported to yield the target compound with high efficiency.

- Typical reaction conditions include Pd(PPh₃)₄ as catalyst, potassium carbonate as base, in solvents like DME or toluene, at temperatures ranging from 80°C to 120°C.

Data Table 1: Typical Suzuki Coupling Conditions for Boron-Functionalized Imidazoles

| Reagents | Catalyst | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Imidazole-2-boronic acid pinacol ester + aryl halide | Pd(PPh₃)₄ | K₂CO₃ | DME | 100°C | 75–85 |

One-Pot Oxidation and Condensation

A modular, one-pot synthesis approach involves oxidation of ketones to glyoxals, followed by imidazole condensation with amines or aldehydes, in the presence of boron reagents.

- A protocol employing catalytic HBr and DMSO facilitates the oxidation of acetophenone to glyoxal, which then reacts with methylimidazole derivatives to form the target compound.

- This method offers scalability and avoids isolating unstable intermediates.

Table 2: One-Pot Synthesis Parameters

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxidation of ketone | HBr (10 mol%), DMSO, 85°C | 69 | |

| Condensation with methylimidazole | Glyoxal addition, room temperature | 69 |

Modular Synthesis via Boron Chemistry

This method emphasizes the use of boron reagents such as boronic esters and acids in multistep syntheses, often involving cross-coupling and esterification reactions.

Synthesis via Boronic Ester Intermediates

The compound can be synthesized by first preparing the boronic ester derivative, followed by coupling or substitution reactions to incorporate the methyl group and imidazole ring.

- The synthesis of the boronic ester precursor, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole , can be achieved through the reaction of imidazole with boron reagents such as bis(pinacolato)diboron under catalytic conditions.

- Typical conditions include the use of Pd catalysts, base (e.g., potassium acetate), and high temperatures (~80–100°C).

Data Table 3: Synthesis of Boronic Ester Intermediate

| Reagents | Catalyst | Base | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Imidazole + bis(pinacolato)diboron | Pd(dppf)Cl₂ | KOAc | 80°C | 70–80 |

Functionalization at the 1-Position

The methyl group at the 1-position can be introduced via methylation of the imidazole core, typically using methyl iodide or dimethyl sulfate under basic conditions.

- Methylation of imidazole derivatives with methyl iodide in the presence of potassium carbonate in acetonitrile yields the methylated product efficiently.

- Subsequent boron esterification yields the target compound.

Table 4: Methylation Conditions

| Reagents | Solvent | Base | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Imidazole + methyl iodide | Acetonitrile | K₂CO₃ | Room temperature to 50°C | 80–90 |

Summary of Key Data and Reaction Conditions

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can its purity be verified?

Answer: The compound is synthesized via condensation reactions between substituted bromo ketones and formamide derivatives, followed by boronate esterification. For example:

- Step 1: React 2-bromoacetophenone derivatives with formamide to form the imidazole core (yields: 43–67%) .

- Step 2: Introduce the dioxaborolane group via Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and bis(pinacolato)diboron .

Purity Verification:

- IR Spectroscopy: Confirm functional groups (e.g., B-O stretches at ~1350 cm⁻¹ and imidazole C=N at ~1600 cm⁻¹) .

- NMR: Look for characteristic peaks (e.g., methyl groups on the dioxaborolane ring at δ ~1.3 ppm in H NMR) .

- HPLC: Use normal-phase HPLC with retention times (e.g., tR = 5.85–30.19 min for similar imidazoles) .

Q. What spectroscopic techniques are critical for structural elucidation?

Answer:

- H/C NMR: Assign protons and carbons in the imidazole and dioxaborolane moieties. For example, the imidazole C2 proton appears at δ ~7.5 ppm .

- X-ray Crystallography: Resolve crystal packing and bond lengths (e.g., using SHELX for refinement; dihedral angles between aromatic rings can exceed 80°) .

- Elemental Analysis: Validate empirical formulas (e.g., C17H24BFN2O2 for the compound) .

Q. How should this compound be stored to prevent degradation?

Answer:

Q. What are its key reactivity patterns in cross-coupling reactions?

Answer: The boronate ester enables Suzuki-Miyaura couplings with aryl halides. For example:

Q. What are common impurities observed during synthesis?

Answer:

- Deboronation products: Hydrolysis of the dioxaborolane group under humid conditions .

- Unreacted intermediates: Residual bromo ketones (detected via GC-MS or TLC) .

Advanced Research Questions

Q. How can low yields in the boronate esterification step be mitigated?

Answer:

Q. How do steric effects influence its reactivity in cross-coupling reactions?

Answer: The tetramethyl groups on the dioxaborolane ring create steric hindrance, slowing transmetallation. Solutions include:

Q. What computational methods predict its electronic properties for material science applications?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to study HOMO-LUMO gaps (critical for OLED emissive layers) .

- Molecular Docking: Simulate binding with enzymes (e.g., indoleamine 2,3-dioxygenase) for drug design .

Q. How can crystallographic data resolve contradictions in NMR assignments?

Answer: X-ray structures provide unambiguous bond lengths and angles. For example:

- Dihedral angles between the imidazole and aryl rings (e.g., 35.78° vs. 69.75°) explain splitting in C NMR .

- Hydrogen bonding networks (C–H⋯O) clarify chemical shift anomalies in H NMR .

Q. What strategies improve its solubility for biological assays?

Answer:

- Derivatization: Introduce hydrophilic groups (e.g., –OH or –COOH) at the imidazole N1 position .

- Co-solvents: Use DMSO/H2O mixtures (≤10% DMSO) to maintain compound stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.